

Safety, handling, and MSDS for 3-Bromooctane

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safety, Handling, and MSDS of 3-Bromooctane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety, handling, and Material Safety Data Sheet (MSDS) information for **3-Bromooctane**. The information is intended to support researchers, scientists, and drug development professionals in the safe and effective use of this chemical compound. All quantitative data is summarized in tables for clarity, and detailed experimental protocols for key safety and property assessments are described.

Chemical and Physical Properties

3-Bromooctane is a haloalkane with the chemical formula C₈H₁₇Br. Understanding its physical and chemical properties is fundamental to its safe handling and use in experimental settings.

Table 1: Physical and Chemical Properties of 3-Bromooctane

Property	Value	Source
Molecular Formula	C ₈ H ₁₇ Br	[1][2]
Molecular Weight	193.13 g/mol	[1][2]
Appearance	Colorless to pale yellow liquid	[3]
Boiling Point	190.8 °C at 760 mmHg	[4]
Melting Point	-55 °C	[5]
Density	1.108 g/cm ³	[4]
Flash Point	56.1 °C	[4]
Vapor Pressure	0.739 mmHg at 25 °C	[4]
Water Solubility	Insoluble	[6]
Refractive Index	1.4582 (20 °C, 589.3 nm)	[4][7]

Safety and Hazard Information

Properly identifying and understanding the hazards associated with **3-Bromooctane** is critical for ensuring laboratory safety. This section outlines the known hazards and provides guidance on appropriate safety measures.

Table 2: Hazard Identification and Classification

Hazard	Classification	Precautionary Statements
Flammability	Combustible Liquid	H227: Combustible liquid.[8]
Aquatic Hazard	Very toxic to aquatic life with long lasting effects.	H410: Very toxic to aquatic life with long lasting effects.[8][9]
Skin Corrosion/Irritation	Causes skin irritation.	H315: Causes skin irritation.
Eye Damage/Irritation	Causes serious eye irritation.	H319: Causes serious eye irritation.[10]
Respiratory Hazard	May cause respiratory irritation.	H335: May cause respiratory irritation.[10]

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling **3-Bromooctane** to minimize exposure and prevent injury.

Table 3: Recommended Personal Protective Equipment (PPE)

Protection Type	Specification
Eye Protection	Safety glasses with side-shields or chemical goggles.
Hand Protection	Chemical-resistant gloves (e.g., Nitrile rubber, Butyl rubber).
Skin and Body Protection	Lab coat, long-sleeved clothing.
Respiratory Protection	Use in a well-ventilated area. If inhalation risk is high, use a NIOSH-approved respirator.

Handling, Storage, and Disposal

Proper procedures for handling, storage, and disposal are essential for maintaining a safe laboratory environment.

Handling

- Ventilation: Always handle 3-Bromooctane in a well-ventilated area, preferably in a chemical fume hood.[3]
- Avoid Contact: Avoid contact with skin, eyes, and clothing.[4]
- Ignition Sources: Keep away from open flames, hot surfaces, and sources of ignition.[8]
- Hygiene: Practice good industrial hygiene. Wash hands thoroughly after handling.

Storage

- Container: Store in a tightly closed, original container in a dry and well-ventilated place.[11]
- Incompatibilities: Keep away from strong oxidizing agents and strong bases.
- Temperature: Store in a cool place.[8]

Disposal

- Waste Classification: Dispose of as hazardous waste.
- Procedure: Collect in a designated, labeled container for halogenated organic waste.[3] Do not dispose of down the drain.[3] Arrange for disposal by a licensed professional waste disposal service.

First Aid and Emergency Procedures

In the event of exposure or a spill, immediate and appropriate action is crucial.

First Aid Measures

Table 4: First Aid Procedures for 3-Bromooctane Exposure

Exposure Route	First Aid Instructions
Inhalation	Move the person to fresh air. If breathing is difficult, give oxygen. Consult a physician.[11]
Skin Contact	Immediately wash off with soap and plenty of water. Remove contaminated clothing. Consult a physician if irritation persists.[11]
Eye Contact	Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[11]
Ingestion	Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[11]

Fire-Fighting Measures

- Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[12]
- Unsuitable Extinguishing Media: Do not use a heavy water stream as it may spread the fire.
- Specific Hazards: Combustible liquid. Vapors are heavier than air and may travel to a source of ignition and flash back.[8]
- Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary. [11]

Accidental Release Measures

- Personal Precautions: Use personal protective equipment. Ensure adequate ventilation.
 Remove all sources of ignition.[11]
- Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[11]
- Containment and Cleaning: Absorb with an inert material (e.g., sand, earth, vermiculite) and place in a suitable container for disposal.[12]

Experimental Protocols

The following sections describe the general methodologies for determining the key physical and toxicological properties of substances like **3-Bromooctane**, based on internationally recognized guidelines.

Determination of Flash Point

The flash point is determined using a standardized closed-cup method, such as the Pensky-Martens closed-cup test (ASTM D93, ISO 2719).[12]

- Principle: A sample of the liquid is heated in a closed cup at a controlled rate. A small flame is periodically introduced into the vapor space above the liquid. The flash point is the lowest temperature at which the vapors ignite to produce a brief flash.[3]
- · Apparatus: Pensky-Martens closed-cup tester.
- Procedure:
 - The sample is placed in the test cup.
 - The cup is heated at a slow, constant rate.
 - A test flame is directed into the cup at regular temperature intervals.
 - The temperature at which a distinct flash is observed is recorded as the flash point.

Acute Oral Toxicity Assessment (OECD Guideline 423)

The acute toxic class method is a stepwise procedure to assess the oral toxicity of a substance.[13]

- Principle: A small group of animals (typically three) of a single sex is dosed with the test substance at a defined starting dose level (e.g., 5, 50, 300, or 2000 mg/kg body weight).[4]
 The outcome (mortality or survival) determines the next step: dosing another group at a higher or lower dose level, or stopping the test.[13]
- Animals: Healthy, young adult rodents.

• Procedure:

- Animals are fasted prior to dosing.
- The substance is administered orally by gavage.
- Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.[8]
- A necropsy is performed on all animals at the end of the study.

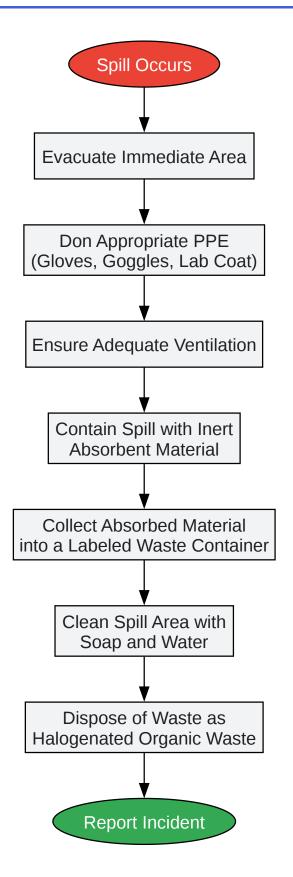
In Vitro Skin Irritation Test (OECD Guideline 439)

This test uses a reconstructed human epidermis (RhE) model to assess the skin irritation potential of a chemical.[5][9]

- Principle: The test chemical is applied topically to the RhE tissue. Cell viability is measured
 after a defined exposure and post-treatment incubation period. A reduction in cell viability
 below a certain threshold (≤ 50%) indicates that the chemical is an irritant.[14]
- Apparatus: Reconstructed human epidermis tissue models, multi-well plates, incubator.
- Procedure:
 - The test substance is applied to the surface of the RhE tissue.
 - The tissue is incubated for a specified time (e.g., 60 minutes).[15]
 - The substance is removed by washing.
 - The tissue is incubated for a post-exposure recovery period (e.g., 42 hours).[15]
 - Cell viability is determined using a colorimetric assay (e.g., MTT assay).

Aquatic Toxicity Assessment

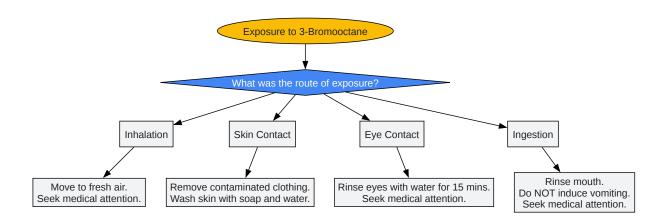
Standardized acute and chronic toxicity tests are performed on aquatic organisms to evaluate the environmental hazards of a chemical.



- Principle: Groups of aquatic organisms (e.g., fish, daphnia) are exposed to a range of
 concentrations of the test substance in water under controlled laboratory conditions.[16]
 Endpoints such as mortality (acute tests) or effects on growth and reproduction (chronic
 tests) are measured.[16]
- Organisms: Standard test species such as Fathead minnow (Pimephales promelas) or Daphnia magna.
- Procedure (Acute Fish Test OECD Guideline 203):
 - Fish are exposed to the test substance in a series of concentrations for 96 hours.
 - Mortality and other observable effects are recorded at 24, 48, 72, and 96 hours.
 - The LC50 (the concentration that is lethal to 50% of the test organisms) is calculated.

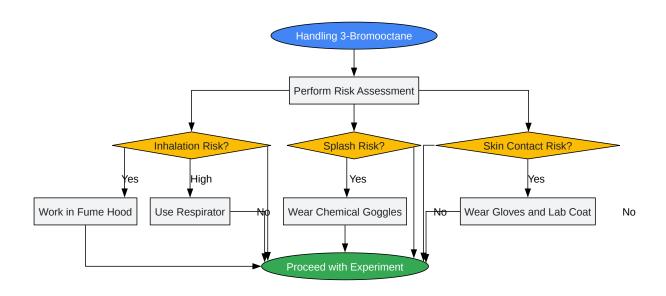
Visualized Workflows and Relationships

The following diagrams illustrate key safety procedures and logical relationships for working with **3-Bromooctane**.



Click to download full resolution via product page

Spill Response Workflow for **3-Bromooctane**.



Click to download full resolution via product page

First Aid Decision Tree for **3-Bromooctane** Exposure.

Click to download full resolution via product page

PPE Selection Logic for Handling **3-Bromooctane**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. 3-Bromooctane [webbook.nist.gov]
- 2. 3-Bromooctane | C8H17Br | CID 79138 PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. osha.gov [osha.gov]
- 4. researchgate.net [researchgate.net]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. What are the Physical properties of Haloalkanes? [pw.live]
- 7. semanticscholar.org [semanticscholar.org]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. oecd.org [oecd.org]
- 10. aidic.it [aidic.it]
- 11. oecd.org [oecd.org]
- 12. Flash point Wikipedia [en.wikipedia.org]
- 13. utu.fi [utu.fi]
- 14. iivs.org [iivs.org]
- 15. x-cellr8.com [x-cellr8.com]
- 16. Aquatic toxicology Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [Safety, handling, and MSDS for 3-Bromooctane]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b146061#safety-handling-and-msds-for-3-bromooctane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com